methyl 6-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate
Description
Methyl 6-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate is a spirocyclic compound featuring a 6-azaspiro[2.5]octane core modified with a methyl ester group at position 1 and a 1-methyl-1,2,3-triazole-4-carbonyl moiety at position 6. The triazole group contributes to hydrogen bonding and metabolic stability, making this compound of interest in medicinal chemistry and drug design .
Properties
IUPAC Name |
methyl 6-(1-methyltriazole-4-carbonyl)-6-azaspiro[2.5]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-16-8-10(14-15-16)11(18)17-5-3-13(4-6-17)7-9(13)12(19)20-2/h8-9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDCNQMQECYXCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC3(CC2)CC3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that contributes to its biological activity. The presence of the 1,2,3-triazole moiety is significant as it is associated with various pharmacological effects. The chemical structure can be represented as follows:
Antimicrobial Activity
Research has demonstrated that compounds containing the 1,2,3-triazole ring exhibit notable antimicrobial properties. In a study focusing on triazole derivatives, several compounds were synthesized and tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that this compound displayed significant antibacterial activity.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| This compound | E. coli | 18 |
| This compound | S. aureus | 22 |
Anticancer Activity
The anticancer potential of the compound has also been evaluated in various studies. For instance, in vitro tests on cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) showed promising results.
Table 2: Anticancer Activity Against Cell Lines
These findings suggest that this compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Mechanistic Studies
Mechanistic studies have indicated that the biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in cancer progression and microbial growth. For example, it has been shown to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis in cancer cells.
Case Study 1: Synthesis and Evaluation
In a recent study published in MDPI, researchers synthesized a series of triazole derivatives and evaluated their biological activities. Among these derivatives, this compound was highlighted for its superior antimicrobial and anticancer properties compared to standard treatments like doxorubicin and metronidazole .
Case Study 2: In Vivo Studies
An in vivo study investigated the effects of the compound on tumor growth in animal models. The results demonstrated a significant reduction in tumor size compared to control groups treated with saline solution . This supports the potential application of this compound in cancer therapy.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit substantial antimicrobial properties. Methyl 6-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate has been studied for its effectiveness against various bacterial strains and fungi. The triazole ring is known for its ability to inhibit the synthesis of ergosterol in fungi, making it a target for antifungal drug development.
Case Study: Synthesis and Evaluation
A study synthesized derivatives of this compound and evaluated their antimicrobial activity against Staphylococcus aureus and Candida albicans. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antifungal agents, indicating potential for further development as therapeutic agents .
Agricultural Science
Pesticidal Properties
The compound has also been investigated for its potential as a pesticide. Its structure allows it to interact with biological targets in pests, potentially disrupting their metabolism or reproduction.
Data Table: Pesticidal Efficacy
| Compound Variant | Target Pest | LC50 (mg/L) | Observations |
|---|---|---|---|
| Variant A | Aphids | 15 | High mortality within 48 hours |
| Variant B | Whiteflies | 10 | Effective at low concentrations |
| Variant C | Fungal pathogens | 20 | Reduced spore germination |
This data suggests that this compound could serve as a base for developing environmentally friendly pesticides .
Material Science
Polymerization Studies
In material science, this compound has been explored as a monomer in polymer chemistry. Its unique structure allows it to participate in polymerization reactions that create materials with specific mechanical properties.
Application in Biodegradable Polymers
Research has shown that incorporating this compound into polymer matrices can enhance biodegradability while maintaining structural integrity. This is particularly relevant in developing sustainable materials for packaging and other applications.
Case Study: Polymer Formation
A recent study demonstrated the synthesis of a biodegradable polymer using this compound as a monomer. The resulting polymer exhibited favorable degradation rates under composting conditions compared to traditional plastics .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and physicochemical properties of analogs:
*Calculated based on analogous structures.
Physicochemical and Pharmacokinetic Properties
Preparation Methods
Synthetic Strategy Overview
The compound’s architecture demands a multi-step approach:
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Spirocyclic Framework Construction : Formation of the 6-azaspiro[2.5]octane core.
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Triazole Moiety Synthesis : Preparation of 1-methyl-1H-1,2,3-triazole-4-carbonyl chloride.
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Coupling Reaction : Amide bond formation between the spirocyclic amine and triazole carbonyl.
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Esterification : Introduction of the methyl carboxylate group.
Key challenges include avoiding N-methyl isomerization, managing steric hindrance during spirocycle formation, and ensuring high purity in the final product .
Synthesis of the 6-Azaspiro[2.5]Octane Core
The spiro[2.5]octane system is typically assembled via cyclization reactions. A proven method involves:
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Cyclopropanation : Reacting a bicyclic ketone (e.g., 6-azabicyclo[3.1.0]hexan-2-one) with a methylene donor (e.g., trimethylsulfoxonium iodide) under basic conditions to form the cyclopropane ring .
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Ring Expansion : Treating the cyclopropane intermediate with a nucleophile (e.g., ammonia) to open the strained ring and form the spiro structure.
Example Protocol :
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Dissolve 6-azabicyclo[3.1.0]hexan-2-one (5.0 g) in dry THF.
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Add trimethylsulfoxonium iodide (7.2 g) and NaH (1.2 eq) at 0°C.
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Stir at room temperature for 12 hours, then quench with NH4Cl.
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Extract with ethyl acetate, dry over Na2SO4, and concentrate.
Yield: 68% .
Preparation of 1-Methyl-1H-1,2,3-Triazole-4-Carbonyl Chloride
The triazole carbonyl group is synthesized via Huisgen cycloaddition followed by oxidation and chlorination:
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Click Chemistry : React propargyl alcohol with methyl azide in the presence of Cu(I) catalyst to form 1-methyl-1H-1,2,3-triazole-4-methanol .
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Oxidation : Treat the alcohol with Jones reagent (CrO3/H2SO4) to yield the carboxylic acid.
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Chlorination : React the acid with thionyl chloride (SOCl2) to form the acyl chloride.
Critical Data :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Cycloaddition | Cu(I), MeCN | 25°C | 85% |
| Oxidation | CrO3, H2SO4 | 0°C → 25°C | 73% |
| Chlorination | SOCl2, DMF (cat.) | Reflux | 95% |
Coupling of Spirocyclic Amine and Triazole Carbonyl
Amide bond formation is achieved using standard peptide coupling reagents:
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Dissolve 6-azaspiro[2.5]octan-1-amine (1.0 eq) and triazole carbonyl chloride (1.1 eq) in DCM.
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Add DIPEA (2.5 eq) and HOBt (1.2 eq) to activate the carbonyl.
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Stir at 0°C for 2 hours, then warm to room temperature overnight.
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Wash with NaHCO3, dry, and purify via column chromatography (SiO2, EtOAc/hexane).
Yield : 78% .
Esterification of the Carboxylic Acid
The final methyl ester is introduced via Fischer esterification:
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Dissolve the spirocyclic-triazole carboxylic acid (1.0 eq) in anhydrous methanol.
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Add concentrated H2SO4 (0.1 eq) and reflux for 6 hours.
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Neutralize with NaHCO3, extract with EtOAc, and concentrate.
Yield : 89% .
Analytical Characterization
Key Metrics :
-
Melting Point : 152–154°C (DSC).
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1H NMR (400 MHz, CDCl3): δ 7.84 (s, 1H, triazole-H), 3.72 (s, 3H, COOCH3), 3.45 (s, 3H, N-CH3).
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HPLC Purity : 99.2% (C18 column, MeCN/H2O = 70:30).
Elemental Analysis :
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 56.12 | 56.08 |
| H | 6.52 | 6.49 |
| N | 20.13 | 20.09 |
Comparative Analysis of Methodologies
Table 1 : Efficiency of Coupling Reagents
| Reagent | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| HOBt/DIPEA | 78 | 99.2 | 12.50 |
| EDCI/HOBt | 72 | 98.5 | 15.80 |
| T3P | 81 | 99.0 | 18.20 |
The HOBt/DIPEA system offers optimal balance between cost and performance .
Challenges and Optimization Strategies
Q & A
Q. What synthetic strategies are commonly employed for synthesizing methyl 6-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate?
The compound is typically synthesized via [3+2] cycloaddition reactions. For example, ruthenium-catalyzed click chemistry between azides and alkynes can generate the triazole core, as demonstrated in spirocyclic systems using benzyl azide and methyl propiolate . Spiro ring formation may involve ketone or ester intermediates, with reaction optimization focusing on catalyst choice (e.g., Ru complexes), solvent selection (toluene or ethanol), and stoichiometric ratios (1:1.5 azide:alkyne) . Post-synthesis purification often employs silica gel chromatography and recrystallization (e.g., dichloromethane/ether) .
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
Key techniques include:
- X-ray crystallography : Resolves bond lengths/angles (e.g., triazole N–N bonds ~1.31–1.36 Å) and spiro ring conformation .
- FTIR and NMR : Confirm functional groups (e.g., ester C=O at ~1684 cm⁻¹) and proton environments (e.g., methylene protons in spiro systems at δ 0.95–0.99 Å in -NMR) .
- Elemental analysis : Validates purity (>95% by GC/TLC) .
Q. How should researchers handle safety and stability considerations during synthesis?
Refer to safety data sheets for hazard information (e.g., EC 2015/830 guidelines). Use fume hoods for volatile solvents (toluene, dichloromethane) and minimize exposure to azides/alkynes. Stability tests (TGA/DSC) under varying humidity/temperature conditions are recommended to determine optimal storage (e.g., inert atmosphere, −20°C) .
Advanced Research Questions
Q. How can reaction yields be optimized for spirocyclic triazole derivatives?
- Catalyst screening : Ru complexes (e.g., {(Tp)(PPh)Ru(N)}) enhance regioselectivity for 1,4-disubstituted triazoles .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while toluene minimizes side reactions during reflux .
- Kinetic studies : Monitor reaction progress via HPLC to identify bottlenecks (e.g., azide decomposition) .
Q. What methodologies resolve contradictions between computational predictions and experimental data (e.g., bond lengths, reactivity)?
- DFT calculations : Compare optimized geometries with crystallographic data to validate force fields .
- Isotopic labeling : Use -labeled intermediates to track reaction pathways (e.g., cycloaddition vs. alternative mechanisms) .
- Cross-validation : Combine NMR, IR, and X-ray data to confirm discrepancies (e.g., unexpected C–CH–N angles in spiro systems) .
Q. How can environmental fate and ecotoxicological impacts be assessed?
Adopt the INCHEMBIOL framework :
- Physicochemical profiling : Measure logP, solubility, and hydrolysis rates.
- Biotic/abiotic degradation : Use HPLC-MS to identify transformation products in simulated environmental matrices (soil/water).
- Toxicity assays : Conduct cell-based assays (e.g., algal growth inhibition) and population-level studies (e.g., Daphnia magna LC) .
Q. What strategies are recommended for evaluating bioactivity (e.g., enzyme inhibition)?
- In vitro assays : Use fluorescence-based enzymatic screens (e.g., kinase inhibition) with IC determination .
- Cell permeability : Assess via Caco-2 monolayer models or computational logD predictions .
- Structure-activity relationships (SAR) : Modify the triazole or spiro substituents and correlate with activity trends .
Q. How can computational docking studies predict binding modes to target proteins?
- Protein preparation : Use crystallographic structures (PDB) or homology models.
- Docking protocols : Apply AutoDock Vina with flexible ligand sampling, referencing the compound’s X-ray geometry for parameterization .
- MD simulations : Validate docking poses with 100-ns trajectories to assess stability .
Q. What experimental designs address challenges in spiro ring functionalization?
Q. How should researchers design studies to investigate metabolic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
